4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide is a complex chemical compound with significant applications in scientific research, particularly in the field of pharmaceuticals. This compound is characterized by its molecular formula and a molecular weight of approximately 564.37 g/mol. It is recognized for its potential as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties.
This compound is classified under sulfonamide derivatives, which are known for their diverse biological activities. It is often sourced from chemical suppliers and research institutions that specialize in synthetic organic chemistry. The compound has been referenced in various chemical databases, including PubChem and BenchChem, where it is listed for its potential research applications.
The synthesis of 4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multi-step synthetic routes that include:
Each step requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Techniques such as chromatography are commonly employed for purification.
The molecular structure of 4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide can be represented using various structural formulas:
InChI=1S/C23H18Cl2F6N4O2S/c24-15-7-5-14(6-8-15)22(30)29-21-19(27)17(16(25)12-28-21)20(26)18(23(31)32)9-10-11-13(18)4-3-2/h5-11H,12H2,(H,31,32)(H,29,30)(H,27,28)
C1=CC=C(C=C1C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups that influence its chemical behavior and interaction with biological targets.
The compound can participate in various chemical reactions typical for sulfonamides and heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide primarily involves:
Studies on similar compounds suggest that such interactions can lead to significant therapeutic effects in conditions like cancer or bacterial infections.
Comprehensive analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide has potential applications in:
This compound represents an important area of research within medicinal chemistry and agricultural science, reflecting ongoing efforts to develop effective therapeutic agents and agrochemicals.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1